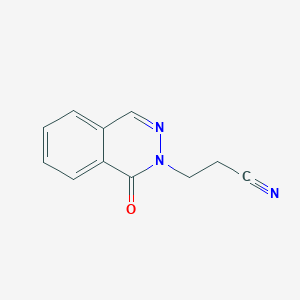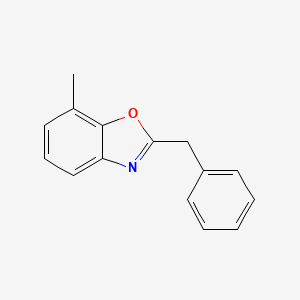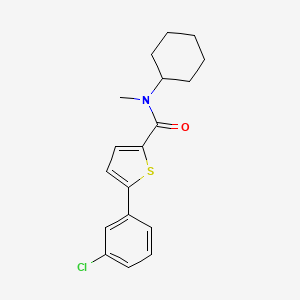
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile, also known as OPN, is a synthetic compound that has gained significant attention in the field of scientific research. OPN belongs to the class of phthalazine derivatives, which are known for their diverse biological activities. In recent years, OPN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile is complex and involves multiple pathways. In cancer cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile regulates the production of cytokines and chemokines by modulating the NF-κB pathway. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Biochemical and Physiological Effects
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have diverse biochemical and physiological effects in various cell types. In cancer cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile induces apoptosis, inhibits angiogenesis, and suppresses tumor growth. In inflammatory cells, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile regulates the production of cytokines and chemokines, and reduces inflammation. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in lab experiments is its well-established synthesis method, which allows for high yield and purity. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of using 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in lab experiments is its complex mechanism of action, which requires careful optimization of experimental conditions.
未来方向
There are several future directions for research on 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile. One potential area of research is the development of novel derivatives of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile with improved therapeutic properties. Another area of research is the identification of specific molecular targets of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile, which could lead to the development of more targeted therapies. In addition, further studies are needed to elucidate the role of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile in neurological disorders, and to explore its potential use in the treatment of these diseases.
合成方法
The synthesis of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile involves the reaction of 2-aminobenzonitrile with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile. The synthesis of 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile is a well-established process that has been optimized for high yield and purity.
科学研究应用
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has been shown to have anti-inflammatory effects by regulating the production of cytokines and chemokines. 3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(1-oxophthalazin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-6-3-7-14-11(15)10-5-2-1-4-9(10)8-13-14/h1-2,4-5,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDDYHWCLLKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Oxo-2(1H)-phthalazinyl)propanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)


![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)

![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)